4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and sulfonation reactions are then performed to introduce the bromine and sulfonamide groups, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Dibromide or other reduced forms
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: It may have applications in the treatment of various diseases due to its biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
This compound can be compared to other benzoxazepine derivatives and similar sulfonamide compounds. Its uniqueness lies in the presence of the bromine atom and the specific substitution pattern on the benzoxazepine ring. Similar compounds might include other brominated or sulfonated benzoxazepines, which may have different biological activities and applications.
Comparison with Similar Compounds
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
4-iodo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
This comprehensive overview provides a detailed understanding of 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNYMCURPJORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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